molecular formula C24H18ClN5O4S B2742048 5-{[(2-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline CAS No. 901756-12-5

5-{[(2-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline

Cat. No.: B2742048
CAS No.: 901756-12-5
M. Wt: 507.95
InChI Key: ADMADDCKWGCYAI-UHFFFAOYSA-N
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Description

This compound is a triazoloquinazoline derivative characterized by distinct substituents:

  • 8,9-Dimethoxy groups: Enhance electron density and influence solubility via hydrogen bonding .
  • 5-[(2-Chlorophenyl)methyl]sulfanyl: A lipophilic moiety that may improve membrane permeability .

Properties

IUPAC Name

5-[(2-chlorophenyl)methylsulfanyl]-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN5O4S/c1-33-20-11-17-19(12-21(20)34-2)26-24(35-13-15-5-3-4-6-18(15)25)29-23(17)27-22(28-29)14-7-9-16(10-8-14)30(31)32/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMADDCKWGCYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC=CC=C4Cl)C5=CC=C(C=C5)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of 2-aminobenzonitrile with formamide to form the quinazoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-{[(2-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

5-{[(2-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(2-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Substituents Molecular Weight logP Solubility Key Features
Target Compound 8,9-dimethoxy, 2-(4-nitrophenyl), 5-[(2-chlorophenyl)methyl]sulfanyl ~518* ~5.00* Likely insoluble in water; soluble in DMSO/DMF* High lipophilicity; nitro group enhances electron-withdrawing capacity .
C445-0155 () 8,9-dimethoxy, 2-(4-nitrophenyl), 5-[(4-nitrophenyl)methyl]sulfanyl 518.51 5.0004 Insoluble in water Dual nitro groups increase polarity but retain high logP .
5-Chloro-8-methyl-2-methylsulfanyl[1,2,4]triazolo[1,5-a]quinazoline (9f, ) 5-chloro, 8-methyl, 2-methylsulfanyl 264 N/A Soluble in alcohols Simpler structure with lower molecular weight; chloro substituent enhances stability .
2-Ethyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]triazoloquinazoline () 2-ethyl, 8,9-dimethoxy, 5-[(4-methylbenzyl)sulfanyl] 394.49 N/A Predicted low water solubility Ethyl and methyl groups reduce steric hindrance compared to nitro derivatives .

*Estimated based on structural similarity to C445-0155 .

Pharmacological Potential

  • Nitro-Containing Derivatives : Compounds like the target and C445-0155 may exhibit antimicrobial or antiparasitic activity due to nitro groups’ redox-active properties .
  • Chlorophenyl Derivatives : The 2-chlorophenyl group in the target compound could enhance cytotoxicity, as seen in chlorinated analogs from –17 .
  • Methylsulfanyl Derivatives () : Simpler structures with chloro and methyl groups are often explored for anti-inflammatory or CNS activity .

NMR and Spectral Data

  • Target Compound : Expected ¹H NMR signals:
    • δ 3.8–4.0 (OCH₃), δ 7.2–8.3 (aromatic protons from chlorophenyl and nitrophenyl) .
  • C445-0155 () : Similar methoxy signals but distinct aromatic splitting due to 4-nitrophenyl substitution .
  • 5-Cyclopropyl-2-phenyltriazoloquinazoline () : Cyclopropyl protons appear at δ 0.9–1.1, contrasting with the target’s chlorophenyl signals .

Biological Activity

5-{[(2-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline is a compound belonging to the class of triazoloquinazolines, which are known for their diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this compound based on available literature and experimental studies.

Chemical Structure and Properties

  • Molecular Formula : C24H18ClN5O4S
  • Molecular Weight : 507.9 g/mol
  • CAS Number : 901756-12-5

The compound features a complex structure that includes a triazole ring fused with a quinazoline moiety, which is often associated with various pharmacological effects.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various human cancer cell lines. The results indicate moderate cytotoxicity across different types of cancer:

Cell Line IC50 (µM)
Hepatocellular carcinoma (HePG-2)29.47
Mammary gland breast cancer (MCF-7)39.41
Human prostate cancer (PC3)Not specified
Colorectal carcinoma (HCT-116)17.35

In a study conducted by Abul-Khair et al., the synthesized derivatives exhibited varying degrees of cytotoxicity, with some compounds showing significant inhibition against colorectal carcinoma cells (IC50 = 17.35 µM) and hepatocellular carcinoma (IC50 = 29.47 µM) .

The mechanism through which this compound exerts its anticancer effects has been explored in vitro. Key findings include:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase in MCF-7 cells, leading to increased apoptosis .
  • Apoptosis Induction : The compound influences apoptotic pathways by modulating the expression levels of proteins such as p53 and Bcl-2 .

Structure-Activity Relationship (SAR)

The biological activity of triazoloquinazolines is often linked to their structural features. Modifications on the quinazoline and triazole rings can significantly affect their potency and selectivity towards cancer cells. For instance:

  • The presence of electron-withdrawing groups like nitro groups enhances cytotoxicity.
  • Substituents on the phenyl rings can alter binding affinity to target proteins involved in tumor growth.

Case Studies

  • Study on Anticancer Activity : A series of synthesized triazoloquinazolines were evaluated for their anticancer properties against multiple cell lines, revealing that compounds with specific substituents showed enhanced activity .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various targets such as EGFR and topoisomerase II, suggesting potential mechanisms for its anticancer effects .

Future Directions

Further research is needed to explore:

  • In Vivo Studies : To validate the anticancer efficacy observed in vitro.
  • Mechanistic Studies : To fully elucidate the pathways involved in its biological activity.
  • Clinical Trials : To assess safety and efficacy in human subjects.

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